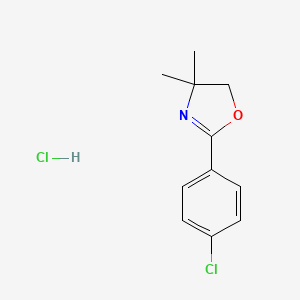

2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride, also known as RO-15-4513, is a synthetic compound that belongs to the class of oxazole derivatives. It has been widely used in scientific research as a potent and selective antagonist of the GABA(A) receptor. The GABA(A) receptor is a type of ionotropic receptor that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. By blocking the GABA(A) receptor, RO-15-4513 can modulate the activity of various brain regions and alter the behavior and physiology of experimental animals.

作用机制

The mechanism of action of 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride is based on its ability to bind to the benzodiazepine site of the GABA(A) receptor and block the allosteric modulation by benzodiazepines and related compounds. The benzodiazepine site is located on the alpha and gamma subunits of the receptor and interacts with the endogenous ligand GABA as well as the synthetic ligands such as diazepam and midazolam. By binding to the benzodiazepine site, 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride prevents the positive allosteric modulation of the receptor and reduces the efficacy of GABAergic transmission. This results in the disinhibition of various brain regions and the modulation of behavior and physiology.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride depend on the dose, route of administration, and experimental conditions. Some of the reported effects include:

1. Anxiogenic effects: 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride has been shown to increase anxiety-like behavior in various animal models, such as the elevated plus maze and the light/dark box test. This effect is thought to be due to the blockade of the anxiolytic effects of endogenous and exogenous benzodiazepines.

2. Sedative effects: 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride has been shown to induce sedation and hypnosis in rodents and primates. This effect is thought to be due to the blockade of the sedative effects of benzodiazepines and the disinhibition of sleep-promoting brain regions.

3. Memory impairment: 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride has been shown to impair various forms of memory in rodents and humans, such as the passive avoidance test and the word recognition test. This effect is thought to be due to the blockade of the memory-enhancing effects of benzodiazepines and the interference with the consolidation and retrieval of memory.

4. Pro-convulsant effects: 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride has been shown to lower the seizure threshold and induce convulsions in rodents and primates. This effect is thought to be due to the blockade of the tonic inhibition of GABA(A) receptors in the hippocampus and the consequent disinhibition of excitatory neurons.

实验室实验的优点和局限性

2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride has several advantages and limitations for lab experiments. Some of the advantages include:

1. Selectivity: 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride is a selective antagonist of the benzodiazepine site of the GABA(A) receptor and does not interact with other neurotransmitter receptors or ion channels. This allows researchers to specifically manipulate the GABAergic tone without affecting other signaling pathways.

2. Potency: 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride is a potent antagonist of the GABA(A) receptor, with an IC50 value of around 1 nM. This allows researchers to use low doses of the drug and minimize the non-specific effects.

3. Availability: 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride is commercially available from several chemical suppliers and can be easily synthesized in the lab. This allows researchers to obtain the drug without significant difficulty.

Some of the limitations of 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride include:

1. Species differences: 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride may have different effects in different species, such as rodents, primates, and humans. This may limit the translational value of the drug and require additional validation in different models.

2. Route of administration: 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride is usually administered intraperitoneally or intravenously, which may cause stress and discomfort to the animals. This may confound the behavioral and physiological effects of the drug.

3. Pharmacokinetics: 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride has a short half-life and may require frequent dosing to maintain the desired effect. This may complicate the experimental design and increase the variability of the results.

未来方向

2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride has several potential future directions in scientific research. Some of the possible areas include:

1. Development of new GABA(A) receptor antagonists: 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride can serve as a lead compound for the development of new drugs that target the benzodiazepine site of the GABA(A) receptor. By modifying the chemical structure of 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride, researchers can optimize the pharmacological properties and reduce the side effects of the drug.

2. Investigation of the role of GABA(A) receptors in neurological disorders: 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride can be used to investigate the role of GABA(A) receptors in various neurological disorders, such as anxiety disorders, epilepsy, and addiction. By manipulating the receptor activity with 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride, researchers can identify the underlying mechanisms and develop new therapeutic strategies.

3. Development of new behavioral assays: 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride can be used to develop new behavioral assays that assess the effects of GABA(A) receptor antagonism on cognition, emotion, and social behavior. By combining 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride with other drugs or genetic manipulations, researchers can create more complex and relevant models of human brain function.

In conclusion, 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride is a potent and selective antagonist of the GABA(A) receptor that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride can serve as a valuable tool for investigating the role of GABA(A) receptors in brain function and dysfunction, and may lead to the development of new drugs and behavioral assays.

合成方法

The synthesis of 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride involves several steps, starting from the reaction of 4-chlorobenzaldehyde with acetone to form 4-chloro-4'-hydroxyacetophenone. This intermediate is then treated with methylamine and acetic anhydride to yield 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. The final product is obtained by reacting the oxazole intermediate with hydrochloric acid in ethanol. The overall yield of the synthesis is around 30%, and the purity of the product can be further improved by recrystallization or chromatography.

科学研究应用

2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride has been extensively used in scientific research to investigate the role of GABA(A) receptors in various physiological and pathological processes. Some of the key research areas include:

1. Neuropharmacology: 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride has been used to study the effects of GABA(A) receptor antagonism on anxiety, sedation, memory, and addiction. By blocking the receptor, researchers can manipulate the GABAergic tone and observe the consequent changes in behavior and cognition. For example, 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride has been shown to reduce the anxiolytic effects of benzodiazepines, which are positive allosteric modulators of the GABA(A) receptor.

2. Neurophysiology: 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride has been used to study the electrophysiological properties of GABA(A) receptors in vitro and in vivo. By recording the membrane potentials or currents of neurons in the presence of 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride, researchers can determine the functional properties of the receptor, such as the ion selectivity, desensitization, and modulation by other ligands. For example, 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride has been shown to block the tonic inhibition of GABA(A) receptors in the hippocampus, which may contribute to the pro-convulsant effects of the drug.

3. Neurochemistry: 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride has been used to study the neurochemical changes induced by GABA(A) receptor antagonism. By measuring the levels of neurotransmitters, metabolites, or receptors in various brain regions after treatment with 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride, researchers can identify the downstream effects of the receptor blockade. For example, 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride has been shown to increase the release of dopamine in the nucleus accumbens, which may underlie the reinforcing effects of the drug.

属性

IUPAC Name |

2-(4-chlorophenyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO.ClH/c1-11(2)7-14-10(13-11)8-3-5-9(12)6-4-8;/h3-6H,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWRXEMHOPRZHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC=C(C=C2)Cl)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(2E)-2-methyl-2-buten-1-yl]piperidine](/img/structure/B5157843.png)

![(5-{[5-(3-bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5157851.png)

![10-(diphenylmethylene)-4-(4-methyl-3-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5157860.png)

![3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid](/img/structure/B5157864.png)

![N-mesityl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5157870.png)

![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5157877.png)

![2-(3,4-dimethoxyphenyl)-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5157889.png)

![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5157906.png)

![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B5157926.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5157928.png)

![1-cyclohexyl-2-[4-(trifluoromethyl)benzyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5157933.png)

![N-[(4-chlorophenyl)(phenyl)methyl]urea](/img/structure/B5157936.png)